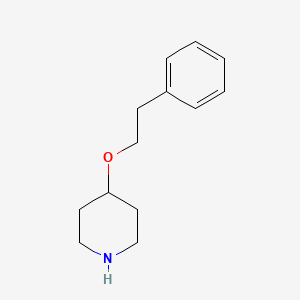
4-(2-Phenylethoxy)piperidine
Vue d'ensemble
Description
4-(2-Phenylethoxy)piperidine is a chemical compound with the molecular formula C13H19NO . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 4-(2-Phenylethoxy)piperidine, involves various methods. One common method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .Molecular Structure Analysis
The molecular structure of 4-(2-Phenylethoxy)piperidine consists of a piperidine ring attached to a phenyl group through an ether linkage . The molecular weight of this compound is 205.3 .Chemical Reactions Analysis
Piperidine serves as a base in many reactions due to its nucleophilic character, making it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis
4-(2-Phenylethoxy)piperidine is a liquid at room temperature . It is miscible with water and many organic solvents, indicating its highly polar nature .Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, related to 4-(2-Phenylethoxy)piperidine, was synthesized and characterized. The piperidine ring in this compound adopts a chair conformation, and the structure exhibits both inter and intra molecular hydrogen bonds. This study provides insights into the structural and thermal properties of such compounds (Karthik et al., 2021).
Polymer Synthesis
- Piperidine derivatives were used in the living/controlled radical polymerization of styrene, resulting in the creation of three- and six-arm star macromolecules. This application highlights the versatility of piperidine derivatives in polymer science (Chessa et al., 2001).
Fluorescent pH Sensors
- 4-Piperidine-naphthalimide derivatives, which may include structures similar to 4-(2-Phenylethoxy)piperidine, were synthesized and shown to serve as novel fluorescent pH sensors. These compounds displayed strong fluorescence quenching and red shift in weakly acidic conditions, indicating potential applications in biochemistry and molecular diagnostics (Cui et al., 2004).
Catalytic Properties
- Piperidine derivatives containing a 4-amino-1-benzyl piperidine group were used to synthesize mononuclear and trinuclear metal complexes. These complexes demonstrated catalytic properties in Suzuki–Miyaura coupling reactions, suggesting applications in organic synthesis and catalysis (Kilic et al., 2008).
Antibacterial and Antifungal Activities
- 4-Hydroxy-4-Phenyl piperidine derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities. The results indicate potential medicinal applications of these compounds in treating infections (Rafiq et al., 2013).
Molecular Structure and Hydrogen Bonding
- The synthesis and molecular structure of compounds containing piperidine groups, including those stabilized by hydrogen bonding and C-H…π interactions, were studied. These findings can inform the design of new compounds with specific molecular properties (Khan et al., 2013).
Antimycobacterial Activity
- Spiro-piperidin-4-ones were synthesized and evaluated for activity against various strains of Mycobacterium tuberculosis. This research presents potential applications in developing new antimycobacterial agents (Kumar et al., 2008).
Synthesis and Antimicrobial Activity
- N-substituted derivatives of piperidine were synthesized and screened for anti-bacterial activity, showing moderate to high activity. This research underscores the significance of piperidine derivatives in pharmaceutical development (Khalid et al., 2016).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, 4-(2-Phenylethoxy)piperidine, as a piperidine derivative, may have potential applications in drug design and synthesis in the future.
Mécanisme D'action
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been shown to have various interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Piperidine derivatives have been shown to have various effects at the molecular and cellular level .
Propriétés
IUPAC Name |
4-(2-phenylethoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13/h1-5,13-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZJGJUFYFMBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethoxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



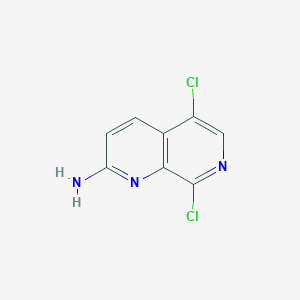

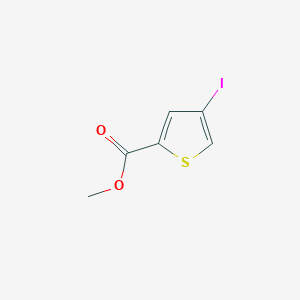
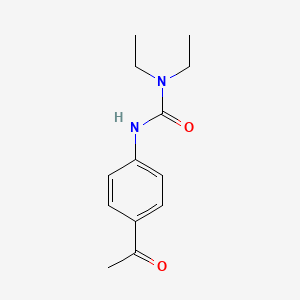

![2-[(2-Hydrazinylethyl)amino]ethan-1-ol](/img/structure/B3388612.png)
![1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3388618.png)
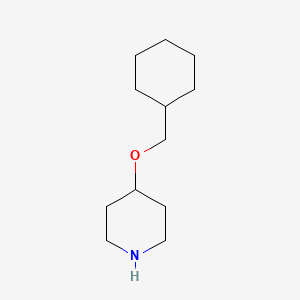
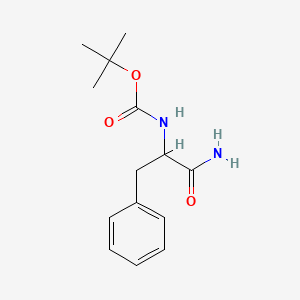

![4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B3388660.png)
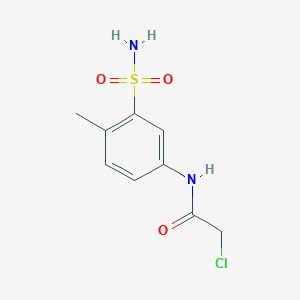
![3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B3388677.png)
![3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid](/img/structure/B3388683.png)